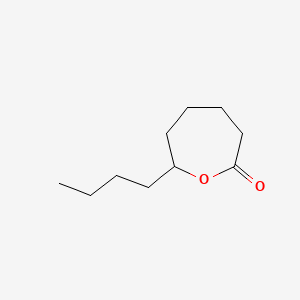

7-Butyloxepan-2-one

Descripción

7-Butyloxepan-2-one, also known by synonyms such as ε-decalactone and 6-butylhexanolide, is a notable member of the ε-lactone family. nih.govuni.lu Its seven-membered ring structure places it at the intersection of several key areas of modern chemical inquiry.

Lactones are cyclic esters, and ε-lactones, which possess a seven-membered ring, are of particular interest due to their prevalence in nature and their wide range of applications. They are found in various natural products and are significant in the food, fragrance, and polymer industries. The study of ε-lactones contributes to advancements in synthetic methodologies, polymerization techniques, and the development of new biodegradable materials. Their unique structural and chemical properties make them valuable building blocks in organic synthesis.

Seven-membered ring systems, such as the oxepane (B1206615) ring in this compound, present unique synthetic challenges and opportunities. Research in this area is driven by the presence of these rings in numerous biologically active natural products. Current research focuses on developing novel and efficient methods for the construction of these rings, understanding their conformational analysis, and exploring their utility as scaffolds in medicinal chemistry and materials science.

This article aims to provide a detailed and scientifically accurate examination of this compound. The objective is to present a structured overview of its synthesis, spectroscopic characterization, physicochemical properties, and applications, based on documented research findings. This comprehensive outline will serve as a valuable resource for researchers and students interested in lactone chemistry and seven-membered ring systems.

Structure

3D Structure

Propiedades

IUPAC Name |

7-butyloxepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-6-9-7-4-5-8-10(11)12-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVIWISPFDZYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

159350-71-7 | |

| Record name | Poly(ε-decalactone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159350-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8047551 | |

| Record name | epsilon-Decalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | epsilon-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/48/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976 | |

| Record name | epsilon-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/48/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5579-78-2 | |

| Record name | ε-Decalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epsilon-Decalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxepanone, 7-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | epsilon-Decalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-butyloxepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .EPSILON.-DECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662W32KL4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Decanolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 7 Butyloxepan 2 One and Its Analogues

Chemo-Catalytic Synthesis Routes

Chemo-catalysis offers powerful tools for the construction of complex cyclic molecules from simpler acyclic precursors. nih.gov These methods leverage catalysts to facilitate bond formations that would otherwise be kinetically or thermodynamically unfavorable, providing access to structures like 7-butyloxepan-2-one and its derivatives under controlled conditions.

The formation of the lactone ring is the key step in the synthesis of this compound. Intramolecular cyclization of linear hydroxy-carboxylic acids or related precursors is a primary strategy for constructing this seven-membered ring.

The intramolecular esterification (lactonization) of ω-hydroxy acids is a fundamental approach to synthesizing lactones. For this compound, the logical precursor is 6-hydroxydecanoic acid. This reaction can be promoted by either acid or base catalysis.

Acid-Catalyzed Cyclization: Under acidic conditions, the carboxylic acid is protonated, activating the carbonyl carbon toward nucleophilic attack by the terminal hydroxyl group. wuxiapptec.com This process often requires forcing conditions, such as high temperatures and the removal of water to drive the equilibrium toward the cyclic product. Polyphosphoric acid (PPA) is an example of a strong acid catalyst used for such cyclizations. wuxiapptec.com The mechanism involves protonation of the carbonyl, intramolecular attack by the hydroxyl group, and subsequent elimination of water. wuxiapptec.comyoutube.com

Base-Catalyzed Cyclization: Base-catalyzed methods typically involve deprotonation of the hydroxyl group to form an alkoxide, which then acts as a more potent nucleophile, attacking the carbonyl carbon of the ester or activated carboxylic acid. This is often employed in macrolactonization reactions where high dilution conditions are used to favor intramolecular over intermolecular reactions. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be used to activate the carboxylic acid for cyclization. rsc.org

The precursor, 6-hydroxydecanoic acid, can itself be synthesized from materials like castor oil, which can be processed to yield 10-hydroxydecanoic acid. researchgate.net Further chemical transformations would be required to obtain the specific 6-hydroxy isomer needed for this compound.

| Precursor | Catalyst/Reagent | Reaction Type | Key Principle | Reference |

|---|---|---|---|---|

| 6-Hydroxydecanoic acid | Acid (e.g., H₂SO₄, PPA) | Acid-Catalyzed Lactonization | Protonation of the carbonyl group enhances its electrophilicity, facilitating intramolecular attack by the hydroxyl group. | wuxiapptec.com |

| 6-Hydroxydecanoic acid | Base/Coupling Agents (e.g., DCC/DMAP) | Base-Promoted Lactonization | Activation of the carboxylic acid followed by intramolecular attack by the hydroxyl group, often under high dilution. | rsc.org |

| Alkyl biphenyl-2-carboxylate (analogue) | Strong Acid | Acid-Catalyzed Cyclization | The reaction proceeds through an acid-catalyzed acyl-oxygen cleavage followed by intramolecular electrophilic substitution. | chemrxiv.org |

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for forming cyclic systems, including seven-membered rings. wikipedia.org This reaction utilizes transition metal catalysts, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalyst), to form a new double bond within a molecule by joining two terminal alkene functionalities. wikipedia.orgrsc.org

To synthesize an oxepane (B1206615) precursor via RCM, a diene substrate with an appropriately positioned oxygen atom is required. For instance, an O-allylated alcohol can be coupled with another olefin-containing fragment. The intramolecular metathesis of the resulting diene expels a small volatile alkene, such as ethylene (B1197577), driving the reaction forward to form an unsaturated seven-membered oxacycle (an oxepine). wikipedia.orgacs.org This oxepine can then be hydrogenated to yield the saturated oxepane ring system. RCM is highly valued for its functional group tolerance and its effectiveness in creating medium-sized rings (5-7 members) and larger macrocycles. wikipedia.orgacs.org The efficiency of RCM can be influenced by factors such as substrate structure, catalyst choice, and reaction concentration. acs.org

| Catalyst Type | Description | Application | Reference |

|---|---|---|---|

| Grubbs' Catalyst (Ru-based) | Ruthenium benzylidene complexes are widely used for their stability and functional group tolerance. | Catalyzes RCM of dienes to form oxepene and oxocene rings with great efficiency. | acs.org |

| Schrock's Catalyst (Mo-based) | A molybdenum alkylidene complex known for high catalytic activity. | Used in the cyclization of a diene to afford an acetonide-protected oxepine in high yield. | rsc.org |

Beyond metathesis, other transition metals are instrumental in catalyzing novel cyclization and tandem reactions to build oxepane frameworks. Gold and osmium catalysts, in particular, exhibit unique reactivity that enables the construction of these seven-membered heterocyclic systems.

Gold catalysts, typically in the form of cationic Au(I) or Au(III) complexes, are powerful soft Lewis acids that show a high affinity for alkynes and allenes (carbophilicity). beilstein-journals.orgresearchgate.net This property allows for the activation of these functional groups toward nucleophilic attack, initiating tandem reaction sequences that can rapidly build molecular complexity. researchgate.netrsc.org

For the synthesis of oxepane analogues, gold catalysts can facilitate the intramolecular cyclization of substrates containing both an alkyne and a nucleophilic oxygen atom (e.g., a hydroxyl group). beilstein-journals.org For example, gold-catalyzed reactions of 2-(prop-2-ynyloxy)benzaldehydes have been shown to undergo a tandem intramolecular heterocyclization and rearrangement to produce benzo[b]oxepin-3(2H)-ones. researchgate.net The proposed mechanism involves the gold catalyst activating the alkyne, followed by an intramolecular cyclization. beilstein-journals.org Such tandem processes are highly atom-economical and can generate complex heterocyclic products from relatively simple linear precursors in a single step. rsc.org

| Reaction Type | Catalyst System | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Tandem Cyclization/Rearrangement | Gold(I) complexes | 2-(Prop-2-ynyloxy)benzaldehydes | Benzo[b]oxepin-3(2H)-ones | researchgate.net |

| Tandem Cyclization/(3+3) Cycloaddition | Ph₃PAuCl/AgOTf | 2-(1-Alkynyl)-2-alken-1-ones | Bicyclic Oxazine Derivatives | beilstein-journals.org |

| One-Pot Amide-Alkyne-Aldehyde Coupling | Cationic Gold(I) | Amides, Alkynes, Aldehydes | Trisubstituted Oxazoles | rsc.org |

Osmium catalysts, particularly osmium tetroxide (OsO₄), are renowned for their role in the dihydroxylation of olefins. organic-chemistry.org However, osmium's catalytic utility extends to other transformations, including heterocyclization reactions. numberanalytics.com Osmium complexes can catalyze the 7-endo heterocyclization of aromatic alkynols to afford benzoxepines. researchgate.netresearchgate.net

The proposed catalytic cycle for this transformation involves the formation of an osmium-vinylidene complex from the starting alkynol. researchgate.net This key intermediate then facilitates the ring-closing step to form the seven-membered benzoxepine (B8326511) ring. This methodology provides a direct route to unsaturated oxepane analogues from readily available starting materials. Additionally, osmium-catalyzed oxidative cleavage of olefins offers an alternative to ozonolysis for producing ketones and carboxylic acids, which can be valuable precursors for subsequent cyclization reactions. organic-chemistry.org

| Reaction Type | Catalyst | Substrate | Product | Reference |

|---|---|---|---|---|

| 7-endo Heterocyclization | Osmium complexes | Aromatic Alkynols | Benzoxepines | researchgate.netresearchgate.net |

| Dihydroxylation | OsO₄ / (DHQD)₂PHAL | Olefins | cis-1,2-diols | organic-chemistry.org |

| Oxidative Cleavage | OsO₄ / Oxone | Olefins (e.g., Cyclohexene) | Dicarboxylic Acids (e.g., Adipic acid) | organic-chemistry.org |

An in-depth exploration of the chemical compound this compound reveals a landscape of intricate and advanced synthetic methodologies. This article delves into both traditional chemical syntheses and innovative biocatalytic approaches, offering a comprehensive overview of the scientific endeavors to produce this specific lactone and its analogues. The focus remains strictly on the synthetic pathways, functional group manipulations, and stereoselective strategies, alongside biocatalytic production routes and their optimization.

Elucidation of Chemical Reactivity and Transformation Pathways

Ring-Opening Reactions of the Oxepan-2-one Nucleus

Lactones, including 7-Butyloxepan-2-one, are particularly prone to ring-opening reactions due to the inherent strain in the cyclic ester and the electrophilic nature of the carbonyl carbon.

Nucleophilic ring-opening is a prominent reaction pathway for oxepan-2-ones, notably in the context of polymerization. This process typically involves the activation of the lactone's carbonyl group, followed by a nucleophilic attack that cleaves the ester bond and opens the ring nih.gov.

In ring-opening polymerization (ROP) of oxepan-2-one (ε-caprolactone), various nucleophilic initiators can be employed. These initiators, such as primary and secondary alcohols, amides, carboxylic acids, phenols, and thiophenols, attack the carbonyl carbon, leading to the formation of linear polymer chains lipidmaps.org. The reaction is often catalyzed by metal catalysts or organic bases like phosphazenes, which facilitate the nucleophilic attack and subsequent chain growth nih.govlipidmaps.orgnih.gov. For this compound, similar nucleophilic ring-opening reactions are expected to yield corresponding linear esters or polymers, depending on the reaction conditions and the nature of the nucleophile.

Table 1: General Conditions for Nucleophilic Ring Opening of Oxepan-2-ones

| Reaction Type | Initiator/Nucleophile | Catalyst | Expected Product Type |

| Ring-Opening Polymerization | Alcohols (primary, secondary), amides, carboxylic acids | Metal catalysts, Phosphazene bases | Linear polyesters (e.g., poly(ε-caprolactone) analogs) |

| Hydrolysis | Water (with acid or base) | Acid (e.g., H₂SO₄), Base (e.g., NaOH) | Hydroxycarboxylic acids (e.g., 6-hydroxydecanoic acid from this compound) |

| Alcoholysis | Alcohols | Acid or base catalysis | Hydroxyesters |

Oxepan-2-ones can undergo reductive ring opening, a transformation that typically converts the cyclic ester into a corresponding diol. For instance, the reduction of oxepan-2-one (ε-caprolactone) yields 1,6-hexanediol (B165255) nih.gov. In the case of this compound, reductive ring opening would yield decane-1,6-diol.

Specific reducing agents, such as borane (B79455) activated by chiral reagents, have been demonstrated for the reductive cleavage of lactone systems, yielding alcohols nih.gov. This highlights the potential for controlled and selective reduction of the lactone moiety in this compound to its corresponding open-chain diol.

Table 2: Reductive Ring Opening of Lactones

| Starting Material (Lactone) | Reducing Agent | Expected Product (Diols) | Reference |

| Oxepan-2-one | General | 1,6-Hexanediol | nih.gov |

| This compound | (e.g., Borane) | Decane-1,6-diol | nih.govnih.gov |

Oxidative Transformations (e.g., conversion to carboxylic acids)

Lactones like this compound can undergo oxidative transformations. The most direct conversion of a lactone to a carboxylic acid typically involves hydrolysis of the ester linkage to yield the corresponding hydroxy carboxylic acid. For oxepan-2-one, this would mean forming 6-hydroxyhexanoic acid nih.govthegoodscentscompany.com. Similarly, this compound would yield 6-hydroxydecanoic acid upon hydrolysis or catalytic oxidation nih.govhmdb.ca.

While the Baeyer-Villiger oxidation is a well-known method for synthesizing lactones from cyclic ketones by inserting an oxygen atom nih.gov, the direct oxidation of a lactone to a carboxylic acid involves cleavage of the cyclic ester bond. Catalytic oxidation methods for lactones have been reported to yield the corresponding hydroxy acids hmdb.ca.

Table 3: Oxidative/Hydrolytic Transformation of Lactones to Carboxylic Acids

| Starting Material (Lactone) | Reagent/Conditions | Expected Product (Hydroxy Carboxylic Acid) | Reference |

| Oxepan-2-one | Hydrolysis (acid/base) or Catalytic Oxidation | 6-Hydroxyhexanoic acid | nih.govthegoodscentscompany.comhmdb.ca |

| This compound | Hydrolysis (acid/base) or Catalytic Oxidation | 6-Hydroxydecanoic acid | nih.govhmdb.ca |

Rearrangement and Cycloaddition Reactions

The oxepane (B1206615) ring system can be involved in various rearrangement and cycloaddition reactions, either as a product of ring expansion or through intramolecular transformations.

Ring expansion strategies are valuable synthetic tools for constructing medium- and large-ring compounds, including oxepanes, from smaller cyclic precursors nih.govsci-toys.com. One notable example is the Dowd–Beckwith reaction, a free radical ring-expansion of cyclic ketones, which can be utilized to access oxepane structures lipidmaps.org. This reaction typically involves an α-alkylhalo substituent on a cyclic carbonyl, which undergoes radical attack on the carbonyl, leading to a bicyclic intermediate that rearranges with ring expansion.

Other methodologies for ring expansion that can lead to oxepanes include homologations and the ring expansion of cyclopropanated glycals nih.govsci-toys.com. These methods offer pathways to overcome the synthetic challenges associated with directly forming seven-membered rings.

Table 4: Ring Expansion Methodologies for Oxepane Synthesis

| Methodology | Starting Material Type | Key Intermediate/Mechanism | Resulting Ring System | Reference |

| Dowd–Beckwith Reaction | Cyclic ketones | Alkoxy radicals | Oxepanes | lipidmaps.org |

| Homologation | Smaller cyclic compounds | Various | Oxepanes | nih.govsci-toys.com |

| Cyclopropanated Glycals | Glycals | Ring expansion | Oxepanes | nih.govsci-toys.com |

Intramolecular rearrangements play a significant role in the formation of oxepane structures, often providing elegant and stereoselective routes.

The Nicholas–Ferrier rearrangement is a key method for the synthesis of oxepanes, particularly from carbohydrate-derived pyranosidic cations nih.govsci-toys.com. This rearrangement can involve a 1,6-hydride shift followed by a cyclization sequence, leading to the formation of the seven-membered oxepane ring.

The Cope rearrangement , specifically the Oxy-Cope variant, can also be leveraged for oxepane synthesis. For instance, the Cope rearrangement of 2-CF₃-cis-2,3-bis(alkenyl)oxiranes can yield 2-CF₃-substituted 4,5-dihydrooxepins, which can then be reduced to oxepanes. The Oxy-Cope rearrangement, involving a hydroxyl group at the 3-position of a 1,5-diene, forms an enol that tautomerizes to a carbonyl, and can be used to form new rings, including larger ones.

Beyond these named rearrangements, other intramolecular cyclization strategies, such as radical cyclizations, Lewis acid-mediated cyclizations, and ring-closing metathesis, are widely employed to construct the oxepane moiety from acyclic precursors nih.govsci-toys.com.

Table 5: Intramolecular Rearrangements Leading to Oxepane Structures

| Rearrangement Type | Starting Material Type | Key Features/Mechanism | Reference |

| Nicholas–Ferrier Rearrangement | Pyranosidic cations (carbohydrate derivatives) | 1,6-Hydride shift, cyclization | nih.govsci-toys.com |

| Cope Rearrangement (Oxy-Cope) | 1,5-Dienes, 2-CF₃-cis-2,3-bis(alkenyl)oxiranes | sci-toys.comsci-toys.com-Sigmatropic rearrangement, enol tautomerization, ring formation | |

| General Cyclizations | Acyclic precursors | Radical cyclizations, Lewis acid-mediated cyclizations, Ring-closing metathesis | nih.govsci-toys.com |

Reactivity with Advanced Catalytic Systems (e.g., High-Valent Nickel Complexes)

The reactivity of this compound with advanced catalytic systems, specifically high-valent nickel complexes, has not been extensively documented in the provided literature. However, general principles governing the reactivity of lactones and the established roles of high-valent nickel complexes in organic synthesis can provide insights into potential transformation pathways.

High-valent nickel complexes, particularly those in Ni(III) and Ni(IV) oxidation states, are known to be involved in various carbon-carbon (C-C) and carbon-heteroatom (C-O, C-N, C-S) bond-forming reactions, often acting as powerful oxidants. nih.govresearchgate.netlipidmaps.orgresearchgate.netchemrxiv.orgresearchgate.netumich.eduprinceton.edu These complexes can mediate processes such as oxidative addition and reductive elimination, which are crucial in catalytic cycles. chemrxiv.orgresearchgate.netprinceton.edunih.gov For instance, some nickel-catalyzed cross-coupling reactions involving benzylic ethers and esters, including lactones, proceed through a polar, two-electron oxidative addition mechanism. nih.gov

Synthesis of Structurally Modified Derivatives and Analogues

The modification of this compound and the synthesis of its analogues often involve strategies that leverage the inherent reactivity of the lactone ring or introduce functional groups at specific positions.

Functionalization at the Butyl Side Chain

Direct functionalization of the butyl side chain of this compound (C4H9 group at position 7) is not explicitly detailed in the provided search results. However, general strategies for the functionalization of alkyl chains on organic molecules, including lactones, can be considered. These typically involve:

C-H Activation: Palladium-catalyzed C(sp³)-H functionalization methods have been developed for carboxylic acids, leading to the formation of β-lactones and allowing for the introduction of various groups (alkyl, alkenyl, aryl, halogen) at the β-position. nih.govchemrxiv.orgnih.gov While these examples focus on positions closer to the carbonyl group or on the ring, the principles of C-H activation could, in theory, be adapted for the more remote butyl chain.

Halogenation: Halogenation of alkyl chains can serve as a precursor for further functionalization. For instance, bromination or iodination could introduce reactive sites for subsequent nucleophilic substitution or cross-coupling reactions. Iodolactonization, a reaction forming lactones by adding an oxygen and iodine across a carbon-carbon double bond, highlights the utility of halogen incorporation in lactone synthesis and modification. wikipedia.org

Oxidation: The butyl side chain could potentially undergo selective oxidation, for example, to introduce hydroxyl or carbonyl groups. This compound itself can be oxidized to corresponding carboxylic acids using agents like potassium permanganate (B83412) or chromium trioxide, though this typically refers to ring-opening and oxidation of the lactone itself rather than specific side-chain modification. evitachem.com

The synthesis of functionalized lactones often relies on building the lactone ring from pre-functionalized precursors. For example, this compound is synthesized from 6-oxodecanoic acid or 6-hydroxydecanoic acid, suggesting that modifications to the butyl chain would ideally be introduced on the decanoic acid precursor before cyclization. thegoodscentscompany.comevitachem.com

Mechanistic and Theoretical Investigations of Reaction Dynamics

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and stability of molecules aps.orgresearchgate.net. For 7-Butyloxepan-2-one, DFT calculations would provide crucial information regarding its ground state geometry, electronic distribution, and energetic stability.

Methodology: DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Key parameters derived from DFT include:

Total Energy: Represents the absolute energy of the molecule, indicating its stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. The HOMO energy indicates the molecule's tendency to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between HOMO and LUMO is a measure of chemical hardness and kinetic stability.

Atomic Charges and Electrostatic Potential (ESP): These reveal the charge distribution within the molecule, identifying electrophilic and nucleophilic sites crucial for predicting reaction mechanisms.

Vibrational Frequencies: Confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and can be used to calculate thermodynamic properties.

Illustrative Research Findings (Hypothetical): If DFT calculations were performed for this compound, the results might reveal specific details about the electron density around the lactone ring and the butyl side chain, influencing its susceptibility to nucleophilic or electrophilic attacks. For instance, the carbonyl carbon of the lactone group would likely exhibit a significant positive charge, making it an electrophilic center.

Table 1: Illustrative DFT-Derived Electronic Structure Parameters for this compound

| Parameter | Value (Hypothetical) | Description |

| Total Energy | -XXX.YYY Hartrees | Absolute energy of the optimized ground state. |

| HOMO Energy | -Z.AAA eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -W.BBB eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | P.QQQ eV | Energy difference, related to chemical hardness and kinetic stability. |

| Carbonyl Carbon Charge | +0.RRR e | Partial charge on the carbonyl carbon, indicating electrophilicity. |

| Lactone Oxygen Charge | -0.SSS e | Partial charge on the lactone oxygen, indicating nucleophilicity. |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the conformational landscape and dynamic behavior of molecules drugdesign.orgresearchgate.netgithub.io. These methods are particularly useful for flexible molecules like this compound, which can adopt various conformations due to rotations around single bonds and the flexibility of its seven-membered ring.

Methodology:

Molecular Mechanics (MM): MM uses classical physics to model molecular systems, approximating the potential energy of a molecule as a sum of terms representing bond stretching, angle bending, torsion, and non-bonded interactions (van der Waals and electrostatic). This allows for rapid exploration of conformational space and identification of local energy minima researchgate.netgithub.io.

Molecular Dynamics (MD): MD simulations extend MM by simulating the time-dependent evolution of a molecular system. By solving Newton's equations of motion for each atom, MD tracks atomic positions and velocities over time, providing insights into conformational transitions, flexibility, and interactions with a solvent environment drugdesign.orgresearchgate.netnih.govnih.gov.

Illustrative Research Findings (Hypothetical): For this compound, MM and MD simulations would be employed to identify the most stable conformers and understand their relative populations at different temperatures. The seven-membered oxepane (B1206615) ring can exist in various conformations (e.g., chair, boat, twist-boat), and the butyl side chain adds further flexibility. MD simulations could reveal the frequency and pathways of interconversion between these conformers.

Table 2: Illustrative Conformational Energies of this compound (MM/MD)

| Conformer Type (Ring) | Butyl Conformation | Relative Energy (kcal/mol) (Hypothetical) | Population at 298 K (%) (Hypothetical) |

| Chair | Extended | 0.0 | 65 |

| Chair | Folded | 0.8 | 20 |

| Twist-Boat | Extended | 1.5 | 10 |

| Boat | Extended | 2.2 | 5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their physicochemical properties or chemical behavior wikipedia.orgmdpi.comnih.govqsartoolbox.org. While often applied to biological activity, QSAR can also be used to predict chemical reactivity or properties relevant to reaction dynamics.

Methodology: QSAR model development involves:

Descriptor Calculation: Computing molecular descriptors (e.g., electronic, steric, topological, physicochemical properties) that quantify various aspects of the molecule's structure mdpi.com.

Data Set Assembly: A set of compounds with known chemical behavior (e.g., reaction rates, equilibrium constants for a specific reaction type) is needed. For this compound, this might involve a series of substituted oxepan-2-ones.

Model Building: Statistical methods (e.g., multiple linear regression, partial least squares) are used to find correlations between the descriptors and the observed chemical behavior wikipedia.org.

Model Validation: The developed model is validated using internal and external validation techniques to ensure its robustness and predictive power mdpi.comresearchgate.net.

Illustrative Research Findings (Hypothetical): For this compound, QSAR modeling could be used to predict its hydrolysis rate under certain conditions, or its propensity for ring-opening polymerization, by correlating structural descriptors with observed reactivity in a series of lactones. For example, if the steric bulk of the R-group at the 7-position or the electronic properties of the lactone ring were varied in a series of analogs, a QSAR model could predict how these changes affect the reaction rate.

Table 3: Illustrative QSAR Model for a Series of Substituted Oxepan-2-ones (Hypothetical)

| Descriptor (X) | Coefficient (β) | P-value | Description |

| LogP (Lipophilicity) | 0.XX | <0.01 | Affects solubility and partitioning. |

| Molecular Weight | 0.YY | <0.05 | Influences diffusion and steric hindrance. |

| HOMO Energy (eV) | -0.ZZ | <0.001 | Indicates electron-donating ability, affecting nucleophilicity. |

| Steric Parameter (e.g., Taft's Es) | -0.WW | <0.01 | Quantifies steric bulk, affecting accessibility. |

Hypothetical QSAR Equation: Chemical Behavior = β0 + β1(LogP) + β2(Molecular Weight) + β3(HOMO Energy) + β4(Steric Parameter)

Transition State Analysis and Reaction Pathway Mapping

Transition state analysis and reaction pathway mapping are critical for understanding the mechanism of a chemical reaction, identifying the rate-determining step, and elucidating how reactants transform into products nih.govnih.govgaussian.comunipi.itchemrxiv.orgresearchgate.net.

Methodology:

Potential Energy Surface (PES) Exploration: This involves locating stationary points on the PES, which include minima (reactants, intermediates, products) and saddle points (transition states) gaussian.comresearchgate.net.

Transition State (TS) Optimization: A transition state is a first-order saddle point on the PES, characterized by having one imaginary vibrational frequency corresponding to the reaction coordinate nih.govunipi.it. Various computational algorithms are used to locate and optimize TS structures unipi.itchemrxiv.org.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, IRC calculations are performed to confirm that it connects the desired reactant and product minima along the reaction pathway nih.govunipi.it.

Reaction Pathway Mapping: By identifying all relevant minima and transition states, a complete energy profile of the reaction can be constructed, showing the energy barriers and intermediates involved nih.govresearchgate.net.

Illustrative Research Findings (Hypothetical): For this compound, a common reaction of interest for lactones is ring-opening, either by hydrolysis or polymerization. Consider the acid-catalyzed hydrolysis of this compound.

Proposed Reaction Pathway (Illustrative):

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of this compound is protonated by an acid catalyst, forming a protonated intermediate. This step would involve a transition state (TS1) where the oxygen lone pair attacks a proton.

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbonyl carbon of the protonated lactone. This is likely the rate-determining step, proceeding through a four-membered or five-membered transition state (TS2) nih.gov.

Proton Transfer and Ring Opening: Subsequent proton transfers and bond cleavages lead to the ring opening, forming a hydroxy acid intermediate.

Deprotonation: The final deprotonation yields the hydrolyzed product, 6-hydroxydecanoic acid.

Table 4: Illustrative Energy Profile for this compound Hydrolysis (Hypothetical)

| Species/Transition State | Relative Energy (kcal/mol) (Hypothetical) | Description |

| This compound (Reactant) | 0.0 | Ground state of the starting material. |

| TS1 (Protonation) | +5.0 | Transition state for the initial protonation of the carbonyl oxygen. |

| Intermediate 1 (Protonated Lactone) | -2.5 | Stable intermediate after protonation. |

| TS2 (Nucleophilic Attack) | +18.0 | Rate-determining transition state for water attack on the carbonyl carbon. |

| Intermediate 2 (Tetrahedral Intermediate) | +8.0 | Intermediate formed after nucleophilic attack. |

| TS3 (Ring Opening) | +15.0 | Transition state for the ring-opening step. |

| 6-Hydroxydecanoic Acid (Product) | -10.0 | Final hydrolyzed product. |

This illustrative table demonstrates how theoretical investigations would map the energy landscape of a reaction involving this compound, providing crucial insights into its mechanistic details.

Polymer Science and Advanced Material Applications of 7 Butyloxepan 2 One

Polymerization of 7-Butyloxepan-2-one (ε-Decalactone) as a Monomer

The primary method for polymerizing this compound is through ring-opening polymerization (ROP), a process where the cyclic monomer is opened to form a linear polymer chain. frontiersin.orguc.edu This technique allows for the synthesis of both homopolymers (polydecalactones) and copolymers with well-defined structures and high molecular weights. acs.orgacs.org

Ring-Opening Polymerization (ROP) Mechanisms

The ring-opening polymerization of ε-decalactone can proceed through several mechanisms, largely dictated by the choice of catalyst or initiator. The most common and well-studied is the coordination-insertion mechanism, particularly when using metal-based catalysts. uc.edunih.gov In this mechanism, the monomer coordinates to the metal center of the catalyst before being inserted into the metal-initiator bond, leading to chain growth. frontiersin.orgnih.gov This process is favored for its ability to produce polymers with controlled molecular weights and narrow polydispersity. nsf.gov

Other potential ROP mechanisms applicable to lactones include anionic, cationic, and enzymatic routes. uc.edu For instance, organocatalytic systems can operate through mechanisms involving the activation of the monomer or the propagating chain end by the catalyst. rsc.org The selection of a specific mechanism is crucial as it influences the polymerization kinetics, control over the polymer architecture, and the final properties of the material.

Catalytic Systems for ROP

A diverse range of catalytic systems has been successfully employed for the ROP of ε-decalactone, enabling precise control over the polymerization process and the resulting polymer's characteristics. acs.orgresearchgate.net These systems can be broadly categorized into organocatalytic, metal-initiated, and dual catalytic systems. acs.orgacs.orgrsc.org

Organocatalysis offers a metal-free alternative for the polymerization of ε-decalactone, which is advantageous for biomedical applications where metal residues are a concern. researchgate.net Several organocatalysts have proven effective.

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) : TBD, a strong guanidine (B92328) base, has been used to successfully polymerize ε-decalactone, yielding both amorphous homopolymers and copolymers with high molecular weight and low dispersity. acs.orgnih.govresearchgate.net

Phosphazenes : The t-BuP4 phosphazene base, in conjunction with an alcohol initiator like benzyl (B1604629) alcohol, demonstrates high reactivity, achieving full monomer conversion at room temperature in as little as 10 minutes. rsc.org

Diphenyl Phosphate (B84403) (DPP) : This acidic organocatalyst has been used for the copolymerization of ε-decalactone at room temperature, offering a controlled method to synthesize copolymers. rsc.org

| Organocatalyst | Co-initiator/Conditions | Key Findings | Citation |

|---|---|---|---|

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Bulk polymerization, 110-150 °C | Produces high molecular weight homopolymers and copolymers; enables modulation of polymerization rate with temperature. | acs.orgresearchgate.net |

| t-BuP4 Phosphazene | Benzyl alcohol, THF, 25 °C | Very high reaction rate; full conversion in 10 minutes. | rsc.org |

| Diphenyl Phosphate (DPP) | Room temperature | Effective for controlled copolymerization with other lactones like δ-decalactone. | rsc.org |

Metal-based catalysts are highly efficient for the ROP of ε-decalactone, offering excellent control over the polymerization. rsc.org

Yttrium (Y) : Yttrium-based complexes, such as (salan)Y(III) and yttrium bis(phenolate) systems, are active initiators for the controlled ROP of ε-decalactone under mild conditions. frontiersin.orgnih.govrsc.org They produce polymers with narrow polydispersities and can be used for the synthesis of well-defined block copolymers. nih.govnih.gov These catalysts typically operate via a coordination-insertion mechanism. nih.gov

Tin (Sn) : Tin(II) octoate (Sn(Oct)₂), also known as tin(II) 2-ethylhexanoate, is one of the most established catalysts for lactone ROP. acs.orgresearchgate.netrsc.org It is highly efficient for both the homopolymerization of ε-decalactone and its copolymerization with monomers like lactide. nsf.govresearchgate.net Polymerizations are typically conducted at elevated temperatures (e.g., 110-180 °C) and demonstrate well-controlled chain growth. nsf.gov Other tin catalysts, like tin(II) bis(methoxide), have also been utilized. acs.org

Other Metals : Lanthanum (La) compounds have shown good activity for producing poly(ε-decalactone) and for synthesizing pentablock copolymers. acs.org Zinc (Zn) and Magnesium (Mg) have been used in heterodinuclear catalysts for switchable polymerization processes involving ε-decalactone. acs.org

| Metal Catalyst | Typical Conditions | Key Findings | Citation |

|---|---|---|---|

| Yttrium (salan)Y(III) complexes | Toluene or C₆D₆, 50 °C | Active for controlled ROP, producing polymers with narrow polydispersities (PDI ≈ 1.1-1.2). Effective for di- and triblock copolymer synthesis. | frontiersin.orgnih.gov |

| Tin(II) Octoate (Sn(Oct)₂) | Bulk, 110-180 °C | Highly efficient and well-controlled polymerization. Used for synthesizing high molecular weight homopolymers and block copolymers with lactide. | acs.orgnsf.govresearchgate.net |

| Lanthanum (La(OAr)₃) | In the presence of PEG | Synthesizes pentablock copolymers with predictable molecular weights and relatively narrow PDIs (1.19–1.28). | acs.org |

| Zn(II)/Mg(II) heterodinuclear complex | One-pot with other monomers, 80 °C | Highly active and selective for producing ABA triblock copolymers in a one-pot procedure. | acs.org |

Dual or binary catalytic systems combine two components to achieve enhanced activity and control. A notable example is a system associating Indium chloride (InCl₃) with triethylamine (B128534). acs.orgcnrs.fr This dual catalyst promotes the controlled ROP of ε-decalactone under mild conditions (e.g., 60 °C in toluene), yielding well-defined polydecalactones with molecular weights up to 30,000 g/mol and narrow dispersities (Đ ≈ 1.2). acs.orgcnrs.fr The system is versatile, allowing for the use of primary amines as initiators and facilitating the synthesis of both block and random copolymers without undesirable side reactions. acs.orgcnrs.fr

Copolymerization with Other Lactones and Cyclic Monomers (e.g., δ-valerolactone, ε-caprolactone, lactide)

Copolymerization of this compound with other cyclic monomers is a key strategy to tailor the properties of the final material, overcoming the inherent drawbacks of some polymers like the brittleness of polylactide. acs.orgnih.gov

Lactide (LA) : ε-decalactone is an excellent comonomer for lactide. acs.orgnih.gov The resulting copolymers, whether random or block (e.g., triblock), exhibit significantly increased thermal stability and exceptional toughness compared to pure polylactide. acs.orgresearchgate.net For instance, a triblock copolymer of polylactide and poly(ε-decalactone) showed an elongation-at-break 250 times greater than that of pure polylactide. acs.orgnih.gov This is attributed to the flexible nature of the PDL block and phase separation into soft and hard domains. acs.orgnih.gov Catalysts like Sn(Oct)₂ and TBD are effective for this copolymerization. acs.org

ε-Caprolactone (ε-CL) : ε-decalactone can be copolymerized with ε-caprolactone to create statistical, block, and random copolymers. acs.orgrsc.org A dual catalyst system of InCl₃ and triethylamine can produce well-defined block (PDL-b-PCL) and random (P(DL-r-CL)) copolymers. acs.orgcnrs.fr Studies using Sn(Oct)₂ for batch ring-opening transesterification polymerization found that ε-caprolactone is the more reactive monomer. rsc.orgnsf.gov The resulting copolymers have depressed crystallinity and melting points compared to pure poly(ε-caprolactone), and those with higher ε-decalactone content (>31 mol%) are amorphous. rsc.orgosti.gov

δ-Valerolactone (δ-VL) : The copolymerization of ε-decalactone with δ-valerolactone has been explored, with research indicating its potential for creating copolymers with tailored properties. nih.govacs.org

Other Monomers : The versatility of ε-decalactone extends to copolymerization with other monomers like β-butyrolactone (BBL) using yttrium catalysts to form novel block copolymers. frontiersin.orgnih.gov It has also been copolymerized with ω-pentadecalactone and used in terpolymerizations with monomers such as phthalic anhydride (B1165640) and cyclohexene (B86901) oxide. core.ac.ukresearchgate.net

| Comonomer | Catalyst/System | Resulting Copolymer Type | Key Properties/Findings | Citation |

|---|---|---|---|---|

| L-Lactide (LLA) | Sn(Oct)₂ / TBD | Random or Triblock | Overcomes brittleness of polylactide; triblock has 250x greater elongation-at-break. Increased thermal stability. | acs.orgnih.gov |

| ε-Caprolactone (ε-CL) | InCl₃ / Triethylamine | Block or Random | Well-defined copolymers with no undesirable transesterification. | acs.orgcnrs.fr |

| ε-Caprolactone (ε-CL) | Sn(Oct)₂ | Statistical | Depressed crystallinity and melting point. Amorphous at >31 mol% ε-DL. | rsc.orgosti.gov |

| β-Butyrolactone (BBL) | (salan)Y(III) complexes | Diblock and Triblock | Creates novel block copolymers with syndiotactic-enriched PHB blocks. | frontiersin.orgnih.gov |

| δ-Decalactone (δDL) | Diphenyl phosphate (DPP) | Copolymer | Increases the thermodynamic stability of the resulting polymer compared to pure PδDL. | rsc.org |

Enzymatic Ring-Opening Polymerization (ROP) of Lactones

Enzymatic ring-opening polymerization (ROP) has emerged as a "green" and powerful alternative to conventional metal-based catalysis for the synthesis of aliphatic polyesters. mdpi.com This method offers high selectivity and operates under mild reaction conditions, often eliminating concerns about toxic catalyst residues in the final polymer, which is particularly crucial for biomedical applications. uliege.beconicet.gov.ar

The most common enzymes used for ROP of lactones are lipases, with Candida antarctica Lipase (B570770) B (CALB), often immobilized as Novozym-435, being particularly effective. uliege.benih.gov The catalytic mechanism involves the activation of the lactone monomer at a serine residue within the enzyme's active site. uliege.be This process can be generally described in a few key steps:

Enzyme-Monomer Complex Formation: The lipase's active site (specifically the serine hydroxyl group) attacks the carbonyl carbon of the this compound monomer, forming an acyl-enzyme intermediate and opening the lactone ring.

Initiation: An initiator, typically an alcohol (or even water), attacks the acyl-enzyme intermediate. This step transfers the acyl chain from the enzyme to the initiator, regenerating the enzyme's active site and forming a monomeric or oligomeric chain with a hydroxyl end-group.

Propagation: The hydroxyl-terminated polymer chain then acts as the nucleophile, attacking a new acyl-enzyme intermediate (formed from another monomer molecule). This process repeats, extending the polymer chain.

The enzymatic ROP of substituted lactones can be highly chemo-, regio-, and enantioselective. mdpi.com For a substituted monomer like this compound, the presence of the butyl group at the ε-position can significantly affect the polymerization rate. This steric hindrance near the site of enzymatic attack may slow the polymerization kinetics compared to the unsubstituted ε-caprolactone. rsc.org However, lipases have been shown to successfully polymerize various substituted lactones, including those with alkyl groups at different positions on the caprolactone (B156226) ring. conicet.gov.aracs.org

Synthesis and Characterization of Poly(this compound) and Copolymers

The synthesis of polymers from this compound allows for the creation of functional polyesters where the butyl side chain can modulate physical properties such as crystallinity, thermal transitions, and hydrophobicity.

A key advantage of ring-opening polymerization is the ability to control the polymer's number-average molecular weight (Mn) and its dispersity (Đ or PDI). In principle, the molecular weight can be predetermined by the initial molar ratio of the monomer to the initiator ([M]₀/[I]₀). uliege.be However, in practice, several factors influence the final polymer characteristics, including catalyst type, catalyst concentration, temperature, and reaction time. nih.govresearchgate.netiaamonline.org

For organocatalyzed or metal-catalyzed ROP, a linear relationship between Mn and monomer conversion is often observed, with dispersity values remaining low (typically Đ < 1.2), indicating a controlled or "living" polymerization process. rsc.orgrsc.org In enzymatic ROP, control can be more challenging, and dispersity values are often broader (Đ > 1.5), as competitive side reactions like degradation can occur simultaneously with polymerization. uliege.benih.gov The molecular weight of the resulting poly(alkyl-ε-caprolactone) can be effectively managed by adjusting these reaction parameters. For instance, decreasing the concentration of the initiator or catalyst generally leads to higher molecular weight polymers. researchgate.net

Table 1: Representative Data on the Controlled Polymerization of Alkyl-Substituted ε-Caprolactones This table presents illustrative data from studies on monomers analogous to this compound, demonstrating the control over molecular weight (Mn) and dispersity (Đ) by varying reaction conditions.

| Monomer | Catalyst/Initiator System | [M]₀/[I]₀ | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Source |

| rac-ε-decalactone | Y{ON(N)O}/BnOH | 100 | 0.5 | 99 | 15,900 | 1.07 | rsc.org |

| 4-methyl-ε-caprolactone | Novozym-435 | Bulk | 0.25 | 43 | 5,400 | 1.8 | acs.org |

| ε-caprolactone | Ti(OⁿBu)₄ | 400 | 24 | 93 | 20,100 | 1.93 | researchgate.net |

| ε-octadecyl-ε-caprolactone | DPP/BnOH | 50 | 96 | 98 | 15,300 | 1.14 | rsc.org |

| Data is sourced from literature and is representative of typical results for this class of polymerizations. |

The this compound monomer possesses a chiral center at the C7 position. Consequently, the stereochemistry of the monomer used in the polymerization directly dictates the microstructure and tacticity of the resulting polymer chain. bham.ac.uk Polymerization of a racemic mixture (a 50:50 mix of R- and S-enantiomers) can lead to an atactic polymer, where the stereocenters are randomly arranged.

However, one of the significant advantages of enzymatic ROP is its potential for high enantioselectivity. acs.org Lipases can preferentially polymerize one enantiomer from a racemic mixture of substituted lactones, leaving the unreacted monomer enriched in the other enantiomer. This kinetic resolution allows for the synthesis of isotactic, optically active polymers from a racemic starting material. acs.org For example, lipase Novozym-435 has been used to polymerize the (S)-enantiomer of 4-ethyl-ε-caprolactone selectively, yielding highly (S)-enriched poly(4-ethyl-ε-caprolactone). acs.org A similar outcome would be expected for this compound, enabling the creation of stereoregular poly(this compound).

The microstructure and tacticity of these polymers are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. However, for some substituted polycaprolactones, distinguishing between different tactic sequences (e.g., mm, mr, rr) via NMR can be challenging due to overlapping signals in the polymer backbone. rsc.orgresearchgate.net

Beyond linear homopolymers, this compound can be incorporated into more complex macromolecular architectures, such as block copolymers and branched structures, to create materials with highly tailored properties.

Block Copolymers: Amphiphilic or all-aliphatic block copolymers can be synthesized using poly(this compound) as one of the blocks. A common method is sequential monomer addition. For instance, a pre-existing polymer with a hydroxyl end-group can be used as a macroinitiator for the ROP of this compound, forming an A-B diblock copolymer. rsc.orgpitt.edu This approach allows for the combination of different polyester (B1180765) blocks, for example, combining a soft, amorphous block of poly(this compound) with a hard, crystalline block of polylactide or unsubstituted poly(ε-caprolactone).

Branched Structures: Star-shaped and hyperbranched polymers can be synthesized using multifunctional initiators in a "core-first" approach. ibm.commdpi.com An initiator with multiple hydroxyl groups (e.g., trimethylolpropane (B17298) with 3 -OH groups, or pentaerythritol (B129877) with 4 -OH groups) can simultaneously initiate the polymerization of this compound from a central core, growing multiple polymer "arms" outwards. researchgate.net This results in a branched architecture with a three-dimensional, globular shape, which can lead to distinct properties such as lower viscosity and higher solubility compared to linear analogues of the same molecular weight. More complex architectures like dendri-graft or comb-like polymers can also be achieved through "grafting-from" or "grafting-through" methodologies. ibm.comresearchgate.net

Table 2: Examples of Advanced Polymer Architectures Derived from Substituted Lactones

| Architecture | Monomers | Synthesis Strategy | Key Feature | Source |

| Amphiphilic Diblock | γ-octyloxy-ε-caprolactone, γ-(oligo-ethylene glycol)-ε-caprolactone | Sequential ROP | Forms thermoresponsive micelles in water | rsc.org |

| Star-Branched | ε-caprolactone | ROP from multifunctional initiator (pentaerythritol) | 4-arm star polymer with controlled arm length | researchgate.net |

| Hyperbranched | ε-caprolactone | ROP of AB₂ macromonomers | Tailorable thermo-physical properties | capes.gov.br |

| Graft Copolymer | ε-caprolactone, functionalized caprolactone | Copolymerization followed by "grafting from" (ATRP) | Pendent polymer chains grafted onto PCL backbone | mdpi.com |

Design and Fabrication of Functional Polymeric Materials

The primary motivation for synthesizing polymers from substituted lactones like this compound is to create functional materials with properties tuned for specific applications, particularly in the biomedical field.

Aliphatic polyesters, including poly(ε-caprolactone) (PCL), are renowned for their excellent biocompatibility and biodegradability, making them ideal candidates for medical devices, drug delivery systems, and tissue engineering scaffolds. mdpi.comsigmaaldrich.cnrsc.org PCL itself is a semi-crystalline polymer, but its high crystallinity can sometimes lead to a slow and undesirable degradation rate for certain applications. mdpi.com

The introduction of alkyl substituents onto the caprolactone ring, as in this compound, is a well-established method to disrupt the polymer chain's regularity and reduce its crystallinity. researchgate.netmdpi.com The presence of the butyl side chains hinders the ability of the polymer chains to pack into a crystalline lattice, resulting in a more amorphous, flexible material. This modification has several important consequences:

Tunable Degradation: Lower crystallinity generally leads to faster hydrolytic or enzymatic degradation, allowing the material's lifespan in vivo to be tailored. mdpi.com

Modified Mechanical Properties: The decrease in crystallinity typically results in a lower melting point (Tm) and glass transition temperature (Tg), producing softer and more flexible materials compared to PCL.

Enhanced Drug Encapsulation: The altered hydrophobicity and morphology can improve the encapsulation efficiency and modulate the release profile of therapeutic agents in drug delivery applications. sigmaaldrich.cn

Functionalized, biocompatible polyesters derived from monomers like this compound are used to fabricate materials such as controlled-release drug depots, electrospun scaffolds for tissue regeneration, and absorbable sutures. researchgate.netnih.govnih.gov

Polyether Carbonate Polyols for Specific Applications

The synthesis of polyether carbonate polyols typically involves the catalytic copolymerization of epoxides (like propylene (B89431) oxide or ethylene (B1197577) oxide) and carbon dioxide, often utilizing double metal cyanide (DMC) catalysts. nih.govmdpi.commdpi.comgoogleapis.com This process allows for the chemical fixation of CO2 into the polymer backbone, creating materials that combine the characteristics of polyethers and polycarbonates. mdpi.comresearchgate.net The resulting polyols are crucial precursors for producing a variety of polyurethane products.

While the primary route involves epoxides and CO2, the incorporation of other monomers, such as aliphatic lactones, can be used to tailor the final properties of the polyol. google.comgoogle.com Processes have been developed that include lactones like ε-caprolactone to create polyether ester carbonate polyols. google.com In this context, this compound, as a substituted ε-caprolactone, represents a functional monomer that can be incorporated into the polymer chain.

The introduction of the 7-butyl group into the polyol structure is a strategic design choice to modify its physicochemical properties. The butyl side chain increases the hydrophobicity and alters the chain packing and entanglement of the resulting polyol. These modifications can lead to polyurethanes with specific performance enhancements. For instance, the rigid carbonate units derived from CO2 are known to improve mechanical properties and hardness, while the flexible polyether segments provide elasticity. researchgate.net The addition of the butyl-substituted lactone unit can further tune these properties.

Table 1: Potential Influence of this compound Incorporation on Polyol Properties

| Property | Influence of Butyl Group | Potential Application Benefit |

| Hydrophobicity | Increases the non-polar character of the polyol. | Enhanced resistance to hydrolysis in the final polyurethane product, making it suitable for durable coatings, adhesives, and sealants exposed to moisture. |

| Flexibility & Tg | The alkyl side chain can act as an internal plasticizer, potentially lowering the glass transition temperature (Tg) and increasing flexibility. | Softer polyurethane foams, elastomers with improved low-temperature performance. |

| Solubility | Alters the solubility profile of the polyol, making it more compatible with specific solvents or other polymer components. | Improved processability and formulation of polyurethane systems, such as in reactive hot-melt adhesives. googleapis.com |

| Mechanical Properties | Can disrupt chain packing and crystallinity compared to unsubstituted polyols, affecting tensile strength and elongation. | Tailoring the balance between hardness and flexibility in polyurethane elastomers and plastics. researchgate.net |

The use of this compound as a comonomer in the synthesis of polyether carbonate polyols allows for the fine-tuning of the material's performance, opening up applications in specialized polyurethanes where enhanced durability, specific mechanical properties, or improved processability are required.

Advanced Drug Delivery Systems (Focus on Material Design and Carrier Properties)

In the design of advanced drug delivery systems, biodegradable aliphatic polyesters are a cornerstone material class due to their excellent biocompatibility and tunable properties. nih.govmdpi.com Poly(ε-caprolactone) (PCL) is a prominent member of this family, and its derivatives, such as poly(this compound), are being explored to create sophisticated drug carriers with tailored characteristics. nih.govmdpi.com The focus of material design is on controlling the polymer architecture to optimize its function as a carrier, particularly for hydrophobic drugs. nih.gov

Material Design through Ring-Opening Polymerization (ROP)

The primary method for synthesizing polymers from this compound is Ring-Opening Polymerization (ROP). mdpi.com This technique allows for excellent control over the polymer's molecular weight and structure. A key strategy in drug carrier design is the synthesis of amphiphilic block copolymers. digitellinc.com This is often achieved by using a hydrophilic macroinitiator, such as poly(ethylene glycol) (PEG), to initiate the ROP of the hydrophobic this compound monomer.

The resulting PEG-b-poly(this compound) block copolymer is amphiphilic and can self-assemble in an aqueous environment into core-shell nanostructures, typically micelles or polymersomes. digitellinc.comdigitellinc.com

Core: The hydrophobic poly(this compound) segments form the core, which serves as a reservoir for encapsulating poorly water-soluble drugs.

Shell: The hydrophilic PEG segments form the outer shell, which provides stability in aqueous media and helps the nanoparticle evade the body's immune system, prolonging its circulation time. liverpool.ac.uk

Carrier Properties Influenced by the 7-Butyl Substituent

The presence of the butyl group on the caprolactone ring is not trivial; it fundamentally influences the carrier's properties, allowing for the fine-tuning of its performance. nih.gov

Enhanced Hydrophobicity and Drug Compatibility: The four-carbon alkyl chain of the butyl group significantly increases the hydrophobicity of the polymer core compared to unsubstituted PCL. This enhanced lipophilicity can improve the encapsulation efficiency of hydrophobic drugs through favorable non-covalent interactions within the micelle core. digitellinc.comdigitellinc.com

Tunable Crystallinity and Thermal Properties: Introducing alkyl side chains onto the PCL backbone disrupts the polymer's ability to crystallize. rsc.org While PCL is semi-crystalline, poly(this compound) is expected to be more amorphous. This modification of crystallinity is critical as it affects both the drug loading capacity and the drug release rate. Research on similar alkyl-functionalized PCLs shows that the length of the alkyl chain can be used to systematically tune the melting temperature (Tm) and degree of crystallinity. rsc.org

Control over Drug Loading and Release: The properties of the polymer core dictate the drug loading capacity (DLC) and release kinetics. The increased hydrophobicity and amorphous nature of poly(this compound) can lead to higher DLC for certain drugs and influence the release profile. digitellinc.com The release mechanism is typically a combination of diffusion from the polymer matrix and degradation of the polyester backbone via hydrolysis. mdpi.com

Biodegradability: Like other aliphatic polyesters, poly(this compound) is designed to be biodegradable, breaking down into non-toxic, resorbable byproducts. nih.govmdpi.com This is a critical property for a drug carrier, as it ensures the material is safely cleared from the body after fulfilling its therapeutic function.

Table 2: Impact of Butyl Substituent on Polycaprolactone-Based Drug Carrier Properties

| Carrier Property | Unsubstituted Poly(ε-caprolactone) (PCL) | Poly(this compound) | Rationale for Change |

| Core Hydrophobicity | Moderately hydrophobic | Highly hydrophobic | The butyl group is a non-polar alkyl chain that increases the lipophilic character of the polymer. digitellinc.comdigitellinc.com |

| Crystallinity | Semi-crystalline | Amorphous or low crystallinity | The butyl side chains disrupt the regular packing of the polymer chains, hindering crystallization. rsc.org |

| Drug Compatibility | Good for a range of hydrophobic drugs | Potentially enhanced for highly lipophilic drugs | Increased non-covalent interactions between the drug and the more hydrophobic polymer core. digitellinc.com |

| Self-Assembly | Forms stable micelles/nanoparticles | Forms stable micelles/nanoparticles | The amphiphilic block copolymer structure drives self-assembly into core-shell structures. digitellinc.com |

| Biodegradation | Biodegradable via hydrolysis of ester bonds | Biodegradable via hydrolysis of ester bonds | The fundamental polyester backbone remains susceptible to hydrolysis. nih.gov |

By strategically using monomers like this compound, material scientists can design and fabricate advanced drug delivery systems with precisely controlled properties to improve the therapeutic efficacy of encapsulated drugs.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation and Purity Analysis

Chromatographic techniques are fundamental for separating 7-Butyloxepan-2-one from complex mixtures and for evaluating its purity.

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile or semi-volatile compounds like this compound. This method is routinely employed for purity analysis and quantitative determination due to its high separation efficiency and sensitivity. In a reported synthesis, this compound was purified using chromatography, indicating its suitability for GC analysis. rsc.org The compound's volatility allows for its efficient vaporization and transport through the GC column, where separation occurs based on differential partitioning between the stationary and mobile phases. When coupled with a mass spectrometer (GC-MS), GC provides not only separation but also identification of components based on their characteristic fragmentation patterns and retention times. oiv.intoiv.int

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantitative analysis and purity assessment of this compound. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase, making it suitable for both volatile and non-volatile compounds. torontech.comsigmaaldrich.com For purity analysis, HPLC systems equipped with diode array detectors (DAD) can analyze the UV spectrum across an entire peak. Consistent spectra across the peak indicate a pure compound, while variations suggest the presence of impurities. torontech.com The technique allows for precise quantification of the target compound within a sample, offering high precision, with peak area precision typically ranging from 0.1–0.5% relative standard deviation (RSD) in HPLC-UV assays. chromatographyonline.com

This compound, being a lactone, is a common monomer used in ring-opening polymerization (ROP) to produce polyesters. mdpi.com For instance, poly(ε-decalactone) is a known polymer derived from this class of compounds. nih.gov Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution (MWD) and average molecular weights (e.g., Mn, Mw) of polymers. While GPC is not typically used to analyze the monomer itself, it is crucial for characterizing the polymeric materials synthesized from this compound, providing insights into the polymerization process and the properties of the resulting polymer. google.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of this compound and elucidating its molecular characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic compounds. Both 1H NMR and 13C NMR provide critical information about the hydrogen and carbon environments within the molecule. For this compound, characteristic chemical shifts confirm its lactone ring structure and the presence of the butyl substituent.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment (Inferred) |

| 1H | 0.84 | Triplet (t) | Terminal CH3 of butyl chain rsc.org |

| 13C | 14.0, 14.1 | - | CH3 of butyl chain rsc.org |

| 22.8, 23.3 | - | CH2 of butyl chain rsc.org | |

| 25.4, 25.8 | - | Ring CH2 groups rsc.org | |

| 26.7, 27.8 | - | Ring CH2 groups rsc.org | |

| 32.7, 36.0, 37.3, 37.4 | - | Ring CH2 and CH2 α to butyl rsc.org | |

| 62.9, 63.5 | - | CH2-O of lactone ring rsc.org | |

| 71.9, 74.2 | - | CH-butyl of lactone ring rsc.org | |

| ~170-175 (inferred) | - | Carbonyl (C=O) carbon |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. Data is based on reported values for this compound or similar lactones. rsc.org

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing proton-proton and proton-carbon connectivities, further confirming the proposed structure. Solid-state NMR can be employed for samples in a solid form, providing insights into polymorphism or molecular packing, although it is less commonly applied to isolated liquid lactones unless they are part of a solid matrix or a polymer.

Mass Spectrometry (MS) is crucial for determining the molecular mass of this compound and for obtaining characteristic fragmentation patterns that aid in structural confirmation. The molecular formula C10H18O2 corresponds to a monoisotopic mass of 170.13068 g/mol . uni.luepa.govchemspider.com

Table 2: Representative Mass Spectrometry Data for this compound

| Ionization Mode | Adduct/Ion | m/z (Theoretical) | m/z (Observed) | Relative Abundance (%) | Significance |

| ESI (+) | [M+H]+ | 171.13796 | 171.1382 | 100 | Protonated molecular ion uni.lumassbank.eumassbank.jp |

| ESI (+) | [M+Na]+ | 193.11990 | - | - | Sodium adduct uni.lu |

| ESI (+) | [M+NH4]+ | 188.16450 | - | - | Ammonium adduct uni.lu |

| EI | [M]+ | 170.13013 | - | - | Molecular ion uni.lu |

| EI/MS/MS | Fragments | 57.0699 | 57.0699 | 100 | Characteristic fragment (e.g., C4H9+ or C3H5O+) nih.govmassbank.eu |

| 73.0284 | 73.0284 | 57.64 | Characteristic fragment (e.g., C3H5O2+) nih.govmassbank.eu | ||

| 55.0543 | 55.0543 | 15.68 | Characteristic fragment nih.govmassbank.eu | ||

| 101.0598 | 101.0598 | 8.40 | Characteristic fragment nih.govmassbank.eu | ||

| ESI (-) | [M-H]- | 169.12340 | - | - | Deprotonated molecular ion uni.lu |

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to obtain the protonated or deprotonated molecular ion, confirming the molecular weight. uni.lumassbank.eu Tandem Mass Spectrometry (MS/MS) provides more detailed structural information by fragmenting selected precursor ions and analyzing the resulting product ions. The fragmentation patterns observed are highly characteristic of the compound's structure, allowing for the identification of specific functional groups and the arrangement of atoms. nih.govmassbank.eu Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS can be particularly useful for analyzing higher molecular weight species, such as oligomers or polymers that might be formed from this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are indispensable tools for identifying the characteristic functional groups present in this compound. As a lactone, the most prominent feature in its vibrational spectrum is the carbonyl (C=O) stretching vibration. For 7-membered lactones (ε-lactones), the C=O stretching frequency in IR spectra is typically observed in a range similar to that of acyclic esters or 6-membered δ-lactones, generally around 1735–1740 cm⁻¹. pg.edu.plspcmc.ac.inmsu.eduacs.org This position is influenced by the ring size and any associated ring strain, with larger rings exhibiting C=O frequencies closer to those of acyclic esters due to reduced strain. spcmc.ac.inmsu.edu

Another significant absorption in the IR spectrum of lactones is the C-O stretching vibration, which typically appears in the region of 1250–1111 cm⁻¹. spcmc.ac.in The presence and specific positions of these bands confirm the lactone functionality.

Raman spectroscopy complements IR by providing information about molecular vibrations that involve significant changes in polarizability, making it particularly sensitive to symmetric vibrations and the molecular backbone. sc.edunih.govresearchgate.net The C=O stretching vibration is also observable in Raman spectra, often showing a strong signal. researchgate.netcdnsciencepub.com While specific spectral data for this compound are not widely documented, its identification through IR and Raman spectroscopy would follow these general principles for lactones, providing clear evidence of its characteristic cyclic ester structure.

UV-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Kinetic Monitoring

For saturated lactones like this compound, UV-Visible (UV-Vis) spectroscopy typically does not exhibit strong absorption bands in the conventional UV-Vis region (above 200 nm). The primary electronic transitions in such compounds are usually weak n→π* transitions of the carbonyl group, which occur at shorter wavelengths, often in the far UV region (e.g., below 220 nm). core.ac.uknih.gov These transitions are generally not useful for chromophore analysis in the typical UV-Vis range unless the molecule contains conjugated double bonds or aromatic systems. core.ac.ukchimia.chresearchgate.net